An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-bromopyridine
An In-depth Technical Guide to the Physical Properties of 2-Acetamido-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetamido-5-bromopyridine, also known as N-(5-bromopyridin-2-yl)acetamide, is a halogenated pyridine derivative. Due to its chemical structure, it serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. An understanding of its physical properties is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and purification. This guide provides a comprehensive overview of the key physical characteristics of 2-Acetamido-5-bromopyridine, supported by detailed experimental protocols for their determination.
Core Physical Properties
The physical properties of 2-Acetamido-5-bromopyridine are summarized in the table below. These values have been compiled from various chemical data sources.
| Property | Value |
| CAS Number | 7169-97-3 |
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| Melting Point | 175-179 °C |
| Boiling Point | 372.2 °C at 760 mmHg |
| Density | 1.63 g/cm³ |
| Flash Point | 178.9 °C |
| Refractive Index | 1.619 |
Experimental Protocols
The following sections detail standardized laboratory procedures for the determination of the key physical properties of solid organic compounds like 2-Acetamido-5-bromopyridine.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry 2-Acetamido-5-bromopyridine is finely powdered using a mortar and pestle.
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Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.
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Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.
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Heating: The temperature is increased rapidly to approximately 15-20 °C below the expected melting point (around 175 °C). The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination (High-Temperature Compounds)
Due to its high boiling point, the determination for 2-Acetamido-5-bromopyridine requires a method suitable for high temperatures. The distillation method is appropriate if a sufficient quantity of the substance is available.
Apparatus:
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Distillation flask
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Condenser
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Receiving flask
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Thermometer
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Heating mantle
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Boiling chips
Procedure:
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Setup: A simple distillation apparatus is assembled. A small quantity (e.g., 5-10 mL) of molten 2-Acetamido-5-bromopyridine is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
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Heating: The flask is gently heated using a heating mantle.
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Equilibrium: The liquid is brought to a boil, and the vapor is allowed to rise and equilibrate with the thermometer bulb. The thermometer should be positioned so that the top of the bulb is level with the side arm of the distillation flask.
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Measurement: The temperature is recorded when it stabilizes, and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
The solubility of a compound in various solvents provides insight into its polarity and potential applications in different reaction media.
Apparatus:
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Test tubes
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Vortex mixer or stirring rods
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Graduated cylinders or pipettes
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Analytical balance
Procedure (Qualitative):
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Solvent Addition: To a series of test tubes, add 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Solute Addition: Add a small, pre-weighed amount (e.g., 10 mg) of 2-Acetamido-5-bromopyridine to each test tube.
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Mixing: Vigorously shake or vortex each tube for approximately 1-2 minutes.
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Observation: Observe each tube for the dissolution of the solid. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural confirmation of 2-Acetamido-5-bromopyridine.
1. Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)
Apparatus:
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FTIR spectrometer
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Agate mortar and pestle
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Hydraulic press with pellet die
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Spectroscopy-grade potassium bromide (KBr)
Procedure:
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Sample Preparation: A small amount (1-2 mg) of 2-Acetamido-5-bromopyridine is finely ground with approximately 100-200 mg of dry KBr in an agate mortar.
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Pellet Formation: The homogenous mixture is transferred to a pellet die and compressed using a hydraulic press to form a thin, transparent pellet.
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Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Apparatus:
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NMR spectrometer
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NMR tubes
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Volumetric flasks and pipettes
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Deuterated solvent (e.g., DMSO-d₆, due to the potential for lower solubility in CDCl₃)
Procedure:
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Sample Preparation: A precise amount of 2-Acetamido-5-bromopyridine (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in a small vial.
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Transfer: The solution is transferred to a clean, dry NMR tube.
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Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are then acquired using standard pulse sequences.
3. Mass Spectrometry (MS)
Apparatus:
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Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
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Sample introduction system (e.g., direct insertion probe or gas chromatograph)
Procedure:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid sample like 2-Acetamido-5-bromopyridine, a direct insertion probe may be used, where the sample is heated to induce vaporization.
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Ionization: The vaporized molecules are bombarded with a beam of high-energy electrons, causing them to ionize and fragment.
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Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
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Detection: A detector records the abundance of each ion, generating a mass spectrum.
Synthesis and Purification Workflow
2-Acetamido-5-bromopyridine is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acylation reaction. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Conclusion
This technical guide provides essential data on the physical properties of 2-Acetamido-5-bromopyridine and outlines standard methodologies for their experimental determination. The provided information is intended to support researchers and professionals in the effective and safe handling of this compound in various synthetic and developmental applications. The synthesis workflow diagram offers a clear visual representation of the key stages involved in its preparation and purification, further aiding in laboratory process design.
